Methyl 2-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate;hydrochloride
Overview
Description
Methyl 2-[({[2-fluoro-5-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity. It is widely used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate;hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with methyl 2-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and dimethylformamide, respectively .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({[2-fluoro-5-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 2-[({[2-fluoro-5-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. For instance, it acts as a competitive inhibitor of androgen receptors, which play a crucial role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[3-trifluoromethyl)phenyl]amino]benzoate: A bifunctional modulator of androgen receptors with similar inhibitory properties.
2-Fluoro-5-(trifluoromethyl)aniline: A precursor used in the synthesis of various fluorinated compounds.
Uniqueness
Methyl 2-[({[2-fluoro-5-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate hydrochloride is unique due to its specific trifluoromethyl and fluoro substituents, which enhance its chemical stability and reactivity. These features make it particularly valuable in scientific research and industrial applications .
Properties
IUPAC Name |
methyl 2-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N2O3.ClH/c1-25-14(23)10-4-2-3-5-12(10)21-15(24)22-13-8-9(16(18,19)20)6-7-11(13)17;/h2-8H,1H3,(H2,21,22,24);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUOKMOFOHZLCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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